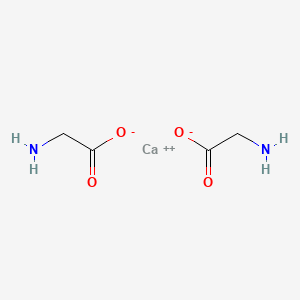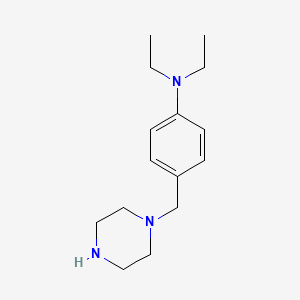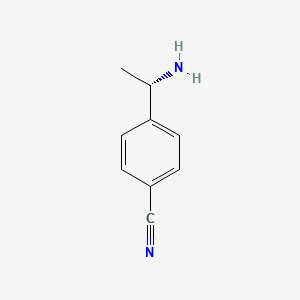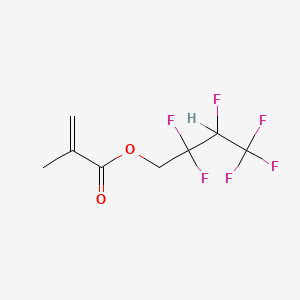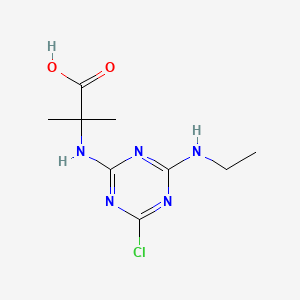
2,7-Dibromo-9H-thioxanthen-9-one
Descripción general
Descripción
2,7-Dibromo-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6Br2OS. It is a solid substance that appears as a light yellow to amber to dark green powder or crystal . This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
2,7-Dibromo-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthone. For instance, thioxanthone can be dissolved in carbon tetrachloride (CCl4) and then brominated using liquid bromine at room temperature. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography . Another method involves the use of acetic acid and iodine as catalysts, where bromine is added dropwise to a refluxing solution of thioxanthone in acetic acid .
Análisis De Reacciones Químicas
2,7-Dibromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Photochemical Reactions: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9H-thioxanthen-9-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s photoinitiating properties make it useful in the development of photodynamic therapy agents.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. When exposed to light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates that can initiate polymerization reactions. This property is particularly useful in two-photon polymerization processes, where the compound can be used to create high-resolution three-dimensional structures .
Comparación Con Compuestos Similares
2,7-Dibromo-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
- 2,7-Dibromothioxanthone
- 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one
These compounds share similar structural features but may differ in their reactivity and applications. For example, 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one has been shown to have different photophysical properties, making it suitable for specific applications in photoinitiation and polymerization .
Propiedades
IUPAC Name |
2,7-dibromothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGPGZSVGPGCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


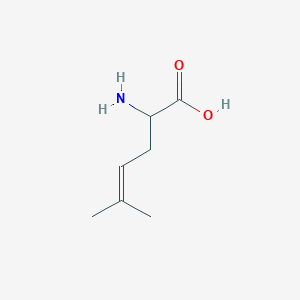
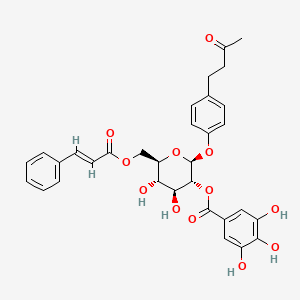
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)


